molecular formula C20H26ClN3O2 B2842213 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-43-9

3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2842213
CAS RN: 897734-43-9
M. Wt: 375.9
InChI Key: KXWJHPORDOIBTI-UHFFFAOYSA-N
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Description

3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H26ClN3O2 and its molecular weight is 375.9. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Derivatives Identification

Studies have investigated the metabolism of compounds structurally related to the queried compound, shedding light on the metabolic pathways and identification of metabolites in biological systems. For instance, research on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rat bile utilized high-performance liquid chromatography and tandem mass spectrometry to identify nine major metabolites. This study provides insights into the extensive metabolism of similar compounds, potentially informing the development of new therapeutic agents with improved pharmacokinetic profiles (Jiang et al., 2007).

Crystal Structure Analysis

Research on the crystal structures of compounds structurally related to the queried molecule has contributed to the understanding of their chemical and physical properties. For example, the crystal structures of (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate and its derivatives were analyzed to understand the conformational differences and interactions within the crystal lattice. Such studies are crucial for designing compounds with desired properties and functionalities (Raghuvarman et al., 2014).

Neuropharmacological Effects

Investigations into compounds containing elements of the queried chemical structure have explored their neuropharmacological effects. m-Chlorophenylpiperazine (mCPP), a compound related to the queried chemical structure, has been extensively used as a probe of serotonin function in psychiatry, illustrating the relevance of such compounds in understanding and manipulating serotonergic pathways for therapeutic purposes (Kahn & Wetzler, 1991).

Synthesis and Characterization of Derivatives

Research has also focused on the synthesis and characterization of novel derivatives incorporating elements of the queried compound. These studies aim to explore the chemical reactivity, synthesis pathways, and potential applications of these derivatives in various fields, including pharmacology and materials science. For instance, the synthesis and fungicidal activity of novel 5-arylpyrazole derivatives, incorporating structural motifs similar to the queried compound, have been reported, demonstrating the compound's versatility in chemical synthesis and potential applications in agricultural chemistry (Xin & Key, 2007).

properties

IUPAC Name

3-[(3-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2/c1-4-24-14(2)12-17(25)18(20(24)26)19(15-6-5-7-16(21)13-15)23-10-8-22(3)9-11-23/h5-7,12-13,19,25H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWJHPORDOIBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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